molecular formula C10H13FN2 B2437680 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine CAS No. 2375271-45-5

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine

Cat. No.: B2437680
CAS No.: 2375271-45-5
M. Wt: 180.226
InChI Key: JUBMJHFEECCIPG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of a suitable pyridine precursor with a fluorinating agent. For example, the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent can yield 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of high-yield fluorinating agents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)). These methods are designed to be scalable and cost-effective, ensuring the availability of fluorinated pyridine derivatives for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents like Selectfluor®, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields .

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in enhanced biological activity and selectivity, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine is unique due to the presence of the 2-methylpyrrolidin-1-yl group, which can impart distinct physical and chemical properties compared to other fluorinated pyridines. This structural feature can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

3-fluoro-4-(2-methylpyrrolidin-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c1-8-3-2-6-13(8)10-4-5-12-7-9(10)11/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBMJHFEECCIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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